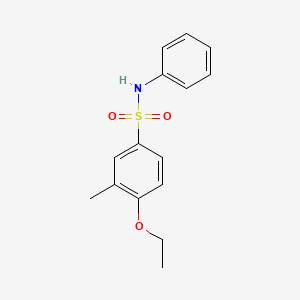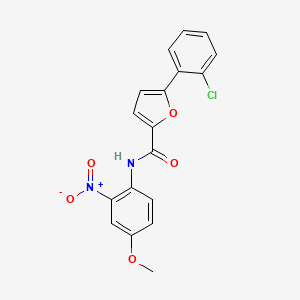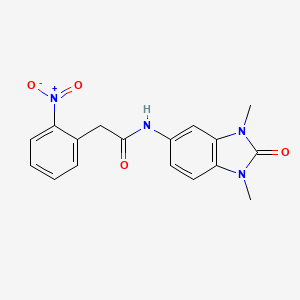![molecular formula C17H28ClNO2 B4396511 1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4396511.png)
1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride
Übersicht
Beschreibung
1-[Cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride, commonly known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It was first synthesized in 1981 by Imperial Chemical Industries (ICI) Pharmaceuticals. Since then, it has been extensively studied for its potential applications in various fields, including scientific research.
Wirkmechanismus
1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 acts as a selective antagonist of the beta-2 adrenergic receptor. This receptor is a G protein-coupled receptor that is activated by the endogenous ligands epinephrine and norepinephrine. Activation of the beta-2 adrenergic receptor leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which mediates the downstream effects of beta-2 adrenergic receptor activation.
By blocking the beta-2 adrenergic receptor, this compound 118,551 inhibits the production of cAMP and the downstream effects of beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit bronchodilation in the lungs, reduce glucose uptake in skeletal muscle, and reduce cardiac contractility. It has also been shown to inhibit lipolysis in adipose tissue and reduce insulin secretion from pancreatic beta cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has several advantages for use in lab experiments. It is a highly selective antagonist of the beta-2 adrenergic receptor, which allows for specific targeting of this receptor. It is also relatively stable and can be stored for long periods of time.
One limitation of this compound 118,551 is that it is not a reversible antagonist. Once it binds to the beta-2 adrenergic receptor, it cannot be displaced by other ligands. This limits its usefulness in certain types of experiments, such as those that require the ability to rapidly switch between agonist and antagonist states.
Zukünftige Richtungen
There are several potential future directions for research involving 1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the role of the beta-2 adrenergic receptor in cancer. Recent studies have suggested that this receptor may play a role in tumor growth and metastasis, and this compound 118,551 could be a useful tool for investigating this.
Another potential area of research is the development of new beta-2 adrenergic receptor antagonists with improved selectivity and reversibility. This could lead to the development of more effective treatments for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Overall, this compound 118,551 is a valuable tool for scientific research and has the potential to contribute to a better understanding of the beta-2 adrenergic receptor and its role in various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been widely used in scientific research as a tool to study the beta-2 adrenergic receptor. It has been used to investigate the role of this receptor in various physiological processes, such as bronchodilation, glucose metabolism, and cardiac function. It has also been used to study the effects of beta-2 adrenergic receptor agonists and antagonists on these processes.
Eigenschaften
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-8-6-7-11-17(14)20-13-16(19)12-18(2)15-9-4-3-5-10-15;/h6-8,11,15-16,19H,3-5,9-10,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMASGKJRVLTDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN(C)C2CCCCC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1(2H)-phthalazinone](/img/structure/B4396441.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4396449.png)

![2-[4-(3-fluorobenzoyl)-1-piperazinyl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4396463.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4396467.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide](/img/structure/B4396491.png)
![{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4396496.png)



![5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-4-chloro-2-methyl-3(2H)-pyridazinone](/img/structure/B4396529.png)
![1-ethyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4396535.png)
